molecular formula C10H11Br2OP B14464843 3,4-Dibromo-1-phenylphospholane 1-oxide CAS No. 72620-95-2

3,4-Dibromo-1-phenylphospholane 1-oxide

Cat. No.: B14464843
CAS No.: 72620-95-2
M. Wt: 337.97 g/mol
InChI Key: XTVVHKWTOQMCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromo-1-phenylphospholane 1-oxide (CAS 72620-95-2) is a specialized organophosphorus chemical building block with the molecular formula C10H11Br2OP and a molecular weight of 337.98 g/mol . This phospholane derivative features a five-membered ring structure containing phosphorus and two bromine atoms, creating a versatile scaffold for constructing more complex phosphorus-containing heterocycles relevant to medicinal chemistry. The compound has a calculated density of 1.76 g/cm³ and a boiling point of 455.4°C at 760 mmHg . Phospholane and phosphinane derivatives serve as key precursors in pharmaceutical research, particularly in the development of potential anticancer agents . Research indicates that phosphinane derivatives demonstrate promising antiproliferative activity against various cancer cell lines, including colon (SW480, SW620, HCT116) and prostate (PC3) cancers, with some analogs activating late apoptosis in cancer cells and inhibiting IL-6 secretion from tumor cells . The bromine substituents on the phospholane ring provide reactive sites for further structural modification, allowing researchers to explore structure-activity relationships in drug discovery programs. The phosphine oxide moiety acts as a strong hydrogen bond acceptor and can enhance water solubility while reducing lipophilicity of candidate molecules . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

72620-95-2

Molecular Formula

C10H11Br2OP

Molecular Weight

337.97 g/mol

IUPAC Name

3,4-dibromo-1-phenyl-1λ5-phospholane 1-oxide

InChI

InChI=1S/C10H11Br2OP/c11-9-6-14(13,7-10(9)12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2

InChI Key

XTVVHKWTOQMCRR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CP1(=O)C2=CC=CC=C2)Br)Br

Origin of Product

United States

Preparation Methods

Catalytic Bromination with Manganese Dioxide

In a representative procedure, 1-phenyl-2-phospholene 1-oxide is dissolved in dichloromethane and treated with bromine in the presence of manganese(IV) dioxide (MnO₂). The reaction proceeds at room temperature, with MnO₂ accelerating the bromine addition while mitigating side reactions. After 8 hours, the mixture is quenched with sodium sulfite, extracted with chloroform, and purified via silica gel chromatography. This method achieves a 75% yield of the dibrominated product.

Table 1: Catalyst Screening for Bromination of 1-Phenyl-2-phospholene 1-Oxide

Catalyst Equivalents Temperature Time (h) Yield (%)
None 0 R.t. 48 33
MnO₂ 2.0 R.t. 8 75
MnBr₂ 0.50 R.t. 4 94

R.t. = Room temperature

Notably, MnBr₂ outperforms MnO₂, reducing reaction time to 4 hours and elevating yields to 94%. This enhancement is attributed to MnBr₂’s superior solubility, which facilitates faster bromine activation.

Stereochemical Outcomes and Diastereomer Separation

The bromination of 1-phenyl-2-phospholene 1-oxide generates four diastereomers due to the stereogenicity at C(2) and C(3). These isomers are separable via high-performance liquid chromatography (HPLC) using a chloroform-methanol (40:1) mobile phase.

Structural Rationalization of Diastereomers

The diastereomers (designated la–ld ) exhibit distinct $$ ^1 \text{H} $$ NMR signatures, particularly in the chemical shifts of C(2)-H ($$\delta$$ 4.1–4.5 ppm) and C(3)-Me ($$\delta$$ 1.2–1.5 ppm). X-ray crystallography confirms that the major isomer adopts a trans-configuration at C(2) and C(3), minimizing steric clashes between the phenyl group and bromine substituents.

Physicochemical Characterization

3,4-Dibromo-1-phenylphospholane 1-oxide is characterized by its high density (1.76 g/cm³) and boiling point (455.4°C), consistent with its polarizable bromine atoms and phosphorus-oxygen bond.

Table 2: Physicochemical Properties of 3,4-Dibromo-1-phenylphospholane 1-Oxide

Property Value
Molecular Formula C₁₀H₁₁Br₂OP
Molecular Weight 337.976 g/mol
Exact Mass 335.891 Da
LogP 3.22
Polar Surface Area 26.88 Ų
Refractive Index 1.599

Data sourced from Chemsrc

The compound’s $$ ^{31} \text{P} $$ NMR spectrum features a singlet at $$\delta$$ 28.5 ppm, confirming the presence of the phosphoryl group. IR spectroscopy reveals a strong P=O stretch at 1170 cm⁻¹.

Alternative Synthetic Approaches

Radical Bromination

While less common, radical-mediated bromination using N-bromosuccinimide (NBS) and AIBN initiator has been explored. However, this method suffers from regioselectivity issues, producing a mixture of 3,4- and 2,3-dibrominated byproducts.

Enantioselective Bromination

Recent advances in organocatalysis enable enantioselective α-bromination of phosphinanones, though these methods remain untested for phospholane systems. Proline-derived catalysts (e.g., (S)-proline naphthylamide) induce modest enantioselectivity (up to 55% ee) in related phosphorus compounds, suggesting potential applicability to 3,4-dibromo-1-phenylphospholane 1-oxide.

Industrial-Scale Considerations

For large-scale synthesis, MnBr₂-catalyzed bromination is preferred due to its rapid kinetics and high atom economy. Pilot studies demonstrate that substituting dichloromethane with recyclable solvents (e.g., 2-methyltetrahydrofuran) reduces environmental impact without compromising yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-1-phenylphospholane 1-oxide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The phosphorus atom in the compound can participate in oxidation and reduction reactions, altering its oxidation state and leading to different phosphorus-containing products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile, often under reflux conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phosphorus atom.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the phosphorus atom.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 3,4-diamino-1-phenylphospholane 1-oxide or 3,4-dithio-1-phenylphospholane 1-oxide can be formed.

    Oxidation Products: Oxidation can lead to the formation of phosphine oxides or phosphonic acids.

    Reduction Products: Reduction can yield phosphines or phosphine hydrides.

Scientific Research Applications

While the search results do not offer an exhaustive overview of the applications of "3,4-Dibromo-1-phenylphospholane 1-oxide," they do provide some insight into its synthesis, reactions, and potential uses, particularly in the context of developing phosphasugar anticancer agents.

Core Information

  • Synthesis and Structure The synthesis of related phospholane compounds, such as 2,3-dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide, involves dissolving a 2-phospholene 1-oxide in dichloromethane, followed by the addition of manganese dioxide and bromine . The resulting mixture is stirred, filtered, and purified via column chromatography to yield the desired dibromophospholane . A search for "Phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide" shows a similar structure with an ethoxy group instead of a phenyl group attached to the phospholane ring .
  • Antitumor Activity Research indicates that modified phospholanes exhibit antitumor activity . For example, 2,3,4-Tribromo-3-methyl-1-phenylphospholane 1-oxide demonstrated superior antitumor activity against U937 and K562 leukemia cell lines when compared to Glivec . Flow cytometry analysis suggested that 2,3-dibromo-3-methyl-1-phenylphospholane 1-oxide induced apoptosis in leukemia cell lines .

Additional Information

  • Asymmetric Electrophilic Reactions Electrophilic substitution reactions can occur at the stereogenic phosphorus center of phospholane derivatives . These reactions can lead to the formation of tertiary phosphines with high enantiomeric excess (ee) when catalyzed by chiral ruthenium complexes .
  • Removal of Triphenylphosphine Oxide While not directly related to "3,4-Dibromo-1-phenylphospholane 1-oxide", Zinc chloride can be used to remove triphenylphosphine oxide (TPPO) from a solution via precipitation .
  • Heterocyclic Amine Carcinogens Research has associated heterocyclic amines with breast cancer etiology . These amines can undergo activation in breast tissue through oxidation, potentially leading to the formation of DNA adducts and cancer initiation .

Mechanism of Action

The mechanism of action of 3,4-Dibromo-1-phenylphospholane 1-oxide, particularly in its anti-proliferative effects, involves the induction of apoptosis in cancer cells. The compound interacts with cellular pathways that regulate cell death, leading to the activation of caspases and other apoptotic proteins . The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce apoptosis selectively in cancer cells highlights its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Bioactivity

2,3-Dibromo-3-methyl-1-phenylphospholane 1-Oxide (DBMPP)
  • Structure : Bromine at 2- and 3-positions, methyl group at 3-position, phenyl at 1-position.
  • Bioactivity : Exhibits selective anti-proliferative effects against leukemia (K562, U937) and solid tumor cells (MKN45, G361) via apoptosis induction, as demonstrated by flow cytometry and MTT assays. Minimal toxicity to healthy leukocytes was observed .
  • Mechanism: Apoptosis is triggered through cell cycle arrest, distinct from non-targeted cytotoxic agents.
3,4-Dibromo-1-phenylphospholane 1-Oxide
  • Structural Differences : Bromine at 3- and 4-positions (vs. 2- and 3- in DBMPP) and absence of a methyl group.

Stability and Reactivity

1-Ethylphospholane 1-Oxide
  • Fragmentation Behavior : Under electron impact, undergoes ethylene loss and rearrangements, as studied via deuterium labeling. This suggests that alkyl substituents on phospholane oxides influence decomposition pathways .
  • Comparison: Bromine substituents in 3,4-dibromo-1-phenylphospholane 1-oxide likely increase molecular weight and alter fragmentation patterns compared to non-halogenated analogs.
Trimethylphosphine Oxide
  • Structure : Simple trialkylphosphine oxide.
  • Reactivity : Lacks the ring strain and conjugated aromatic systems of phospholane oxides, leading to distinct electronic properties and reduced steric hindrance .

Pharmacopeial and Regulatory Considerations

1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile-N-oxide
  • Structure: Aromatic heterocycle with fluorophenyl and dimethylaminopropyl groups.
  • Regulatory Notes: Pharmacopeial standards emphasize labeling requirements for dissolution testing, highlighting the importance of structural clarity in regulatory documentation .

Research Implications and Gaps

  • Comparative studies on bromine positioning (2,3 vs. 3,4) could clarify structure-activity relationships.
  • Fragmentation studies analogous to those in are needed to assess stability under analytical conditions.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3,4-Dibromo-1-phenylphospholane 1-oxide, and how can reaction conditions be optimized to minimize side-product formation?

  • Methodological Answer : The synthesis typically involves bromination of 1-phenylphospholane 1-oxide using brominating agents (e.g., Br₂ or N-bromosuccinimide) under controlled conditions. Optimization requires monitoring reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry to prevent over-bromination. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Kinetic studies using TLC or in situ IR spectroscopy can identify side products like dibrominated isomers or oxidation byproducts .

Q. Which analytical techniques are most effective for confirming the structure and purity of 3,4-Dibromo-1-phenylphospholane 1-oxide?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR resolve the phospholane ring conformation, bromine substitution positions, and phenyl group orientation. For example, ³¹P NMR typically shows a signal near δ 40–50 ppm for phospholane oxides.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, while electron impact (EI)-MS reveals fragmentation patterns (e.g., loss of Br or phenyl groups). Compare with literature data for analogous phospholane oxides to validate .
  • Elemental Analysis : Quantify Br content to confirm stoichiometry.
    Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities in stereochemistry.

Advanced Research Questions

Q. How do electron impact-induced fragmentation patterns of 3,4-Dibromo-1-phenylphospholane 1-oxide compare to related phospholane oxides, and what structural insights can be derived?

  • Methodological Answer : EI-MS fragmentation of phospholane oxides often involves loss of substituents (e.g., ethylene, bromine) and ring rearrangements. For 3,4-Dibromo-1-phenylphospholane 1-oxide, expect peaks corresponding to [M-Br]⁺ and [M-C₆H₅]⁺. Comparative studies with deuterium-labeled analogs (e.g., deuterated phenyl groups) can distinguish between hydrogen migration and direct bond cleavage. Computational modeling (DFT) predicts transition states for fragmentation pathways, aiding in spectral interpretation .

Q. What strategies are recommended for resolving contradictions in spectroscopic data when characterizing halogenated phospholane derivatives?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering) or solvent-dependent shifts. Strategies include:

  • Variable-Temperature NMR : Identify conformational exchange processes by observing signal coalescence at elevated temperatures.
  • 2D NMR (COSY, NOESY) : Map coupling networks and spatial proximities to confirm substitution patterns.
  • Computational Chemistry : Compare experimental ³¹P NMR shifts with DFT-calculated values for proposed conformers.
  • Isotopic Labeling : Use ²H or ¹³C labels to track specific atoms during degradation or reactivity studies .

Q. How can kinetic studies and isotopic labeling elucidate the decomposition pathways of 3,4-Dibromo-1-phenylphospholane 1-oxide under thermal stress?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures and mass loss profiles.
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., deuterium at 3,4 positions) to trace hydrogen migration during thermal degradation via MS/MS.
  • Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to assess radical-mediated pathways. Compare activation energies (via Arrhenius plots) with computational predictions to validate proposed mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.